molecular formula C13H14NO5- B12340392 2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)-

2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)-

Cat. No.: B12340392
M. Wt: 264.25 g/mol
InChI Key: AVQCLRKABAZVMZ-NSHDSACASA-M
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Description

2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- is a chiral compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- typically involves the reaction of morpholine with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures to maintain the chemical purity and optical purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives .

Scientific Research Applications

2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include enzyme inhibition and receptor activation, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C13H14NO5-

Molecular Weight

264.25 g/mol

IUPAC Name

(2S)-4-phenylmethoxycarbonylmorpholine-2-carboxylate

InChI

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m0/s1

InChI Key

AVQCLRKABAZVMZ-NSHDSACASA-M

Isomeric SMILES

C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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